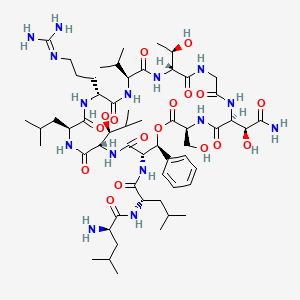
11beta,13-Dihidrolactucopicrina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 11β,13-dihydrolactucopicrin is a complex process involving the synthesis of sesquiterpene lactones. One study details the synthesis of various naturally occurring guaianolides, including 11β,13-dihydrokauniolide and related compounds, through a common cationic intermediate derived from (11S)-1β-(mesyloxy)eudesm-3-eno-12,6α-lactone by solvolytic rearrangement (Ando et al., 1994). This process is indicative of the synthetic pathways that can be adapted for 11β,13-dihydrolactucopicrin, showcasing the intricate steps involved in its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to 11β,13-dihydrolactucopicrin has been elucidated through various structural analysis methods. For instance, the crystal structure of murine 11β-hydroxysteroid dehydrogenase 1, an enzyme that converts cortisone to its active form and is relevant to the activity of 11β,13-dihydrolactucopicrin, has been determined (Zhang et al., 2005). Such analyses are crucial for understanding the interaction of 11β,13-dihydrolactucopicrin with biological molecules.
Chemical Reactions and Properties
The chemical reactions and properties of 11β,13-dihydrolactucopicrin and related compounds involve significant transformations. For example, the enzymatic activity and purification from human liver characterize 11β-hydroxysteroid dehydrogenase as a carbonyl reductase of xenobiotics, which is essential for understanding the metabolic pathways and interactions of 11β,13-dihydrolactucopicrin (Maser et al., 2006).
Aplicaciones Científicas De Investigación
Estructura química y propiedades
“11beta,13-Dihidrolactucopicrina” es una lactona sesquiterpénica . Se obtiene por la condensación formal del grupo carboxilo del ácido 4-hidroxifenilacético con el grupo 8-hidroxilo de la 11β,13-dihidrolactucina . El compuesto tiene una fórmula molecular de C23H24O7 y una masa promedio de 412.433 .
Ocurrencia natural
Este compuesto se encuentra en la achicoria . La achicoria es una planta que se usa ampliamente en la medicina tradicional y es conocida por sus diversos beneficios para la salud.
Función como metabolito vegetal
“this compound” se ha identificado como un metabolito vegetal . Los metabolitos vegetales son compuestos que se producen durante los procesos metabólicos de una planta. A menudo juegan roles cruciales en el crecimiento, desarrollo y mecanismos de defensa de la planta.
Investigación sobre derivados
Existe una investigación en curso sobre derivados de “this compound”, como su forma de 15-oxalato . Estos estudios podrían conducir a nuevas perspectivas y posibles aplicaciones para este compuesto y sus derivados.
Mecanismo De Acción
Target of Action
It is known that sesquiterpene lactones, the class of compounds to which 11beta,13-dihydrolactucopicrin belongs, have demonstrated anti-parasitic properties against a range of parasitic taxa .
Mode of Action
For instance, some sesquiterpene lactones from chicory have shown potential inhibitory activity against proteases involved in the viral replication of SARS-CoV-2 .
Pharmacokinetics
The compound’s solubility is reported to be 483e-02 g/l, and it has a LogP value of 186, indicating its lipophilic nature . These properties can influence the compound’s bioavailability.
Propiedades
IUPAC Name |
[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJPTZLMALYBH-ZUQDHHQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310336 | |
| Record name | 11β,13-Dihydrolactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125519-47-3 | |
| Record name | 11β,13-Dihydrolactucopicrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125519-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11β,13-Dihydrolactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
![(1S,5beta)-1alpha-[(1S)-1-Hydroxy-2-methylpropyl]-4alpha-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1255088.png)



![[(2S,3R,4S,6R)-2-[[(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-7-oxo-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-dimethyl-prop-2-ynylazanium](/img/structure/B1255096.png)

![3,3-difluoro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1255098.png)

![(2S,3R,4R,5R)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1255102.png)



